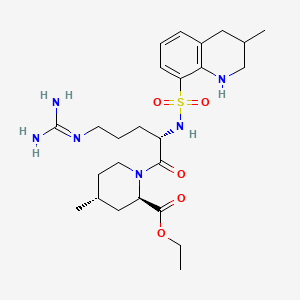

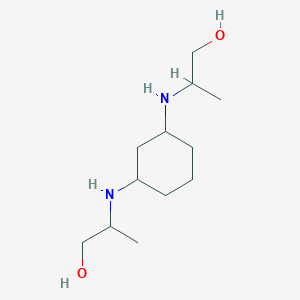

Argatroban Ethyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Argatroban Ethyl Ester is a synthetic compound derived from L-arginine. It is a direct thrombin inhibitor used primarily as an anticoagulant for the prevention and treatment of thrombosis, particularly in patients with heparin-induced thrombocytopenia . This compound is known for its ability to inhibit thrombin, a key enzyme in the coagulation process, thereby preventing the formation of blood clots .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Argatroban Ethyl Ester involves several steps. One common method starts with N-Boc-N’-nitro-L-arginine methyl ester and (2R,4R)-4-methyl-2-piperidine ethyl formate as raw materials . The synthesis proceeds through the catalysis of tert-butyl alcohol alkali metal salt to form the intermediate (2R,4R)-ethyl-1-((S)-2-(tert-butoxyamido-5-(3-nitroguanidine) valeryl)-4-methylpiperidine-2-carboxylic acid ethyl ester .

Industrial Production Methods

In industrial settings, the production of this compound involves adsorption by strong basic ion exchange resin, followed by elution and reduced-pressure concentration . The product is then neutralized with an acid solution, catalytically hydrogenated, and recrystallized to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

Argatroban Ethyl Ester undergoes various chemical reactions, including:

Hydrolysis: Catalyzed by either an acid or a base, leading to the formation of carboxylic acids and alcohols.

Aminolysis: Reaction with ammonia or primary/secondary amines to yield amides.

Common Reagents and Conditions

Hydrolysis: Typically involves water and an acid or base catalyst.

Aminolysis: Involves ammonia or alkyl amines.

Major Products

Hydrolysis: Produces carboxylic acids and alcohols.

Aminolysis: Produces amides.

Scientific Research Applications

Argatroban Ethyl Ester has a wide range of applications in scientific research:

Mechanism of Action

Argatroban Ethyl Ester exerts its anticoagulant effects by inhibiting thrombin-catalyzed or -induced reactions, including fibrin formation, activation of coagulation factors V, VIII, and XIII, protein C, and platelet aggregation . It is highly selective for thrombin, with an inhibitory constant (K_i) of 0.04 µM . The compound binds reversibly to the thrombin active site, preventing the conversion of fibrinogen to fibrin and subsequent clot formation .

Comparison with Similar Compounds

Similar Compounds

Bivalirudin: Another direct thrombin inhibitor used in similar clinical settings.

Dabigatran: An oral direct thrombin inhibitor with a different pharmacokinetic profile.

Uniqueness

Argatroban Ethyl Ester is unique in its reversible binding to thrombin and its ability to inhibit both free and clot-associated thrombin . Unlike some other anticoagulants, it does not require antithrombin as a cofactor, making it effective in a broader range of clinical scenarios .

Properties

CAS No. |

2739760-40-6 |

|---|---|

Molecular Formula |

C25H40N6O5S |

Molecular Weight |

536.7 g/mol |

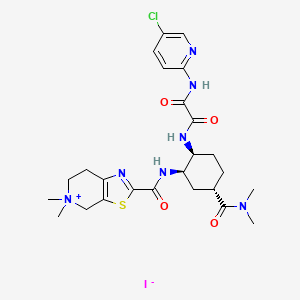

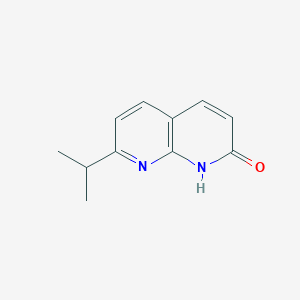

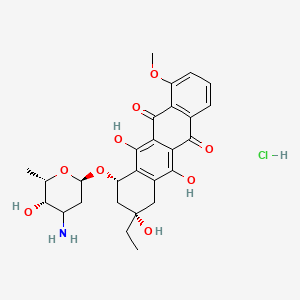

IUPAC Name |

ethyl (2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylate |

InChI |

InChI=1S/C25H40N6O5S/c1-4-36-24(33)20-14-16(2)10-12-31(20)23(32)19(8-6-11-28-25(26)27)30-37(34,35)21-9-5-7-18-13-17(3)15-29-22(18)21/h5,7,9,16-17,19-20,29-30H,4,6,8,10-15H2,1-3H3,(H4,26,27,28)/t16-,17?,19+,20-/m1/s1 |

InChI Key |

OQUZJZRZDUBLPU-QVWUYWAGSA-N |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@@H](CCN1C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C)C |

Canonical SMILES |

CCOC(=O)C1CC(CCN1C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[1-[[(2S,4S,5S)-4-hydroxy-1,6-diphenyl-5-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13845341.png)